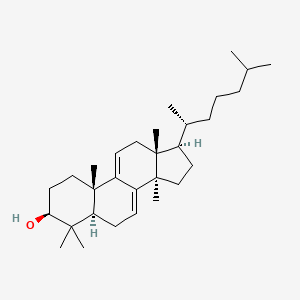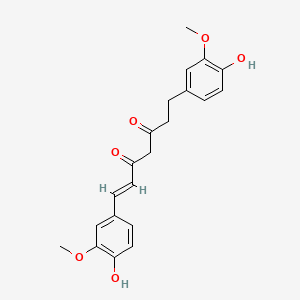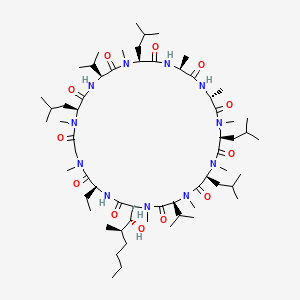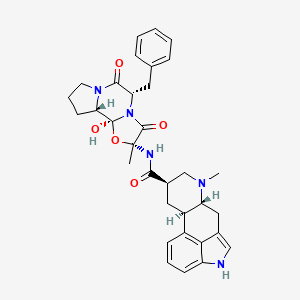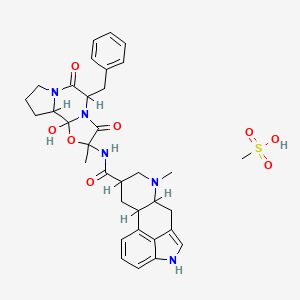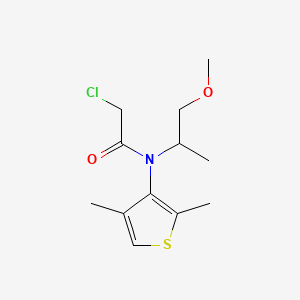
Dimethenamid
Descripción general
Descripción
Dimethenamid is a widely used herbicide belonging to the chloroacetamide class (group 15). Group 15 herbicides inhibit the synthesis of certain long-chain fatty acids, reducing the availability of lipids, proteins, and lignin for plant growth .
Synthesis Analysis
The synthesis of Dimethenamid involves various chemical reactions. A study reported a method for simultaneous analysis of dimethenamid, saflufenacil, and their five metabolites in maize . Another study developed an analytical methodology based on ultrasound-assisted extraction (UAE) followed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for the identification and quantification of 9 authorized herbicides in soil .
Molecular Structure Analysis
Dimethenamid has a complex molecular structure. Its chemical formula is C₁₂H₁₈ClNO₂S . It is a chiral molecule and is an isomeric mixture of the M and P stereoisomers. Dimethenamid-P is the more biologically active isomer .
Chemical Reactions Analysis
Dimethenamid undergoes various chemical reactions. A study reported a single-run analytical method developed to determine dimethenamid, saflufenacil, and their five metabolites in maize grain and plant .
Physical And Chemical Properties Analysis
Dimethenamid is a soil-applied herbicide. It is highly soluble in water and has a low volatility. It is not expected to be persistent in soil systems but may be persistent in water depending on local conditions .
Aplicaciones Científicas De Investigación
1. Application in Agriculture
- Summary of the Application : Dimethenamid-P is used as a preemergence herbicide in maize cultivation. It is often mixed with pendimethalin and followed by postemergence herbicides for effective weed control .
- Methods of Application : Field trials were conducted with preemergence dimethanamid-P + pendimethalin (D + P; 850 + 1000 g·ha −1) and reduced rates (637.5 + 750 g·ha −1 and 452 + 500 g·ha −1, 75% and 50% of label rate), followed by strongly reduced rates of postemergence herbicides .
- Results or Outcomes : The reduced rate of soil-applied herbicide followed by reduced rates of any postemergence herbicides applied with adjuvants was the most efficacious weed control program, provided the highest grain yield of maize and similar or higher economic net return, despite 44 to 48% lower herbicide input than the program based on soil-applied herbicide mixture only .
2. Environmental Impact Assessment
- Summary of the Application : The distribution, fate, and health hazards of dimethenamid-P, among other pre-emergence herbicides, are studied in urban and agricultural settings globally .
- Methods of Application : The rate-determining phase of sorption kinetics of these herbicides in five soils followed a pseudo-second-order model. Freundlich isotherm model indicated that the herbicides primarily partition into heterogeneous surface sites on clay minerals and organic matter (OM) and diffuse into soil micropores .
- Results or Outcomes : The leachability index (LIX,\u2009<\u20090.02–0.64) and groundwater ubiquity score (GUS, 0.02‒3.59) for the soils suggested low to moderate leaching potential of the herbicides to waterbodies, indicating their impact on water quality, nontarget organisms, and food safety .
3. Weed Control in Ornamental Plants
- Summary of the Application : Dimethenamid-P + pendimethalin granular herbicide is used for preemergence control of a broad spectrum of broadleaf weeds, grasses, and sedges in container-grown and landscape ornamentals .
- Methods of Application : The herbicide was applied at 2.94 kg ai. ha –1 (2.62 lb ai. A –1) for controlling the tested broadleaf and grassy weeds .
- Results or Outcomes : The herbicide controlled the tested broadleaf and grassy weeds >80% for up to 8 weeks following herbicide application. The higher dimethenamid-P + pendimethalin rates of ≥5.88 kg ai. ha –1 (≥5.25 lb ai) were used .
4. Biosynthesis Inhibition
- Summary of the Application : Dimethenamid is a chloroacetamide herbicide that inhibits the biosynthesis of long-chain fatty acids, which are implicated in cell division and elongation processes .
- Methods of Application : The herbicide is applied during the cultivation of commercial crops such as cotton, corn, peanut, soybean, sorghum, sunflower, etc .
- Results or Outcomes : The application of Dimethenamid effectively controls both annual grasses and broad-leaved weeds during the cultivation of these crops .
5. Control of Annual Grasses and Broadleaf Weeds
- Summary of the Application : Dimethenamid is a pre-emergence herbicide that is widely used to control both annual grasses and broad-leaved weeds during the cultivation of commercial crops such as cotton, corn, peanut, soybean, sorghum, sunflower, etc .
- Methods of Application : The herbicide is applied during the cultivation of these commercial crops .
- Results or Outcomes : The application of Dimethenamid effectively controls both annual grasses and broad-leaved weeds during the cultivation of these crops .
6. Impact on Water Quality and Food Safety
- Summary of the Application : The distribution, fate, and health hazards of dimethenamid-P, among other pre-emergence herbicides, are studied in urban and agricultural settings globally .
- Methods of Application : The rate-determining phase of sorption kinetics of these herbicides in five soils followed a pseudo-second-order model .
- Results or Outcomes : The leachability index (LIX, <0.02–0.64) and groundwater ubiquity score (GUS, 0.02‒3.59) for the soils suggested low to moderate leaching potential of the herbicides to waterbodies, indicating their impact on water quality, nontarget organisms, and food safety .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYFCTQDENRSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032376 | |
| Record name | Dimethenamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 127 °C at 26.7 Pa | |
| Record name | Dimethenamid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1174 mg/L at 25 °C, In water, 1.2X10+3 m g/L at 25 °C, pH 7, In heptane 282, iso-octane 200 (both in g/kg, 25 °C). In ether, kerosene, ethanol (all >50%, 25 °C) | |
| Record name | Dimethenamid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.187 at 25 °C | |
| Record name | Dimethenamid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 36.7 mPa at 25 °C, 2.75X10-4 mm Hg /36.7 mPa/ at 25 °C | |
| Record name | Dimethenamid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dimethenamid | |
Color/Form |
Yellowish-brown, viscous liquid, Clear brown liquid | |
CAS RN |
87674-68-8 | |
| Record name | Dimethenamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87674-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethenamid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087674688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethenamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHENAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8504Z6C4XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dimethenamid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


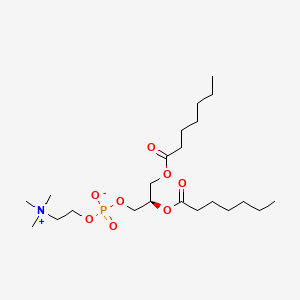
![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1670578.png)
![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)
